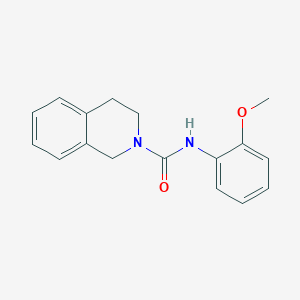
1-(2,5-Dimethylphenyl)-3-(4-hydroxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethylphenyl)-3-(4-hydroxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a thiourea group (-CSNH-) attached to a 2,5-dimethylphenyl and a 4-hydroxyphenyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)-3-(4-hydroxyphenyl)thiourea typically involves the reaction of 2,5-dimethylaniline with 4-hydroxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 1-(2,5-Dimethylphenyl)-3-(4-hydroxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, usually in anhydrous ether.
Substitution: Nitric acid, halogens; reactions are conducted under controlled temperature conditions to prevent overreaction.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives.
科学研究应用
1-(2,5-Dimethylphenyl)-3-(4-hydroxyphenyl)thiourea has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities. It has shown potential in inhibiting the growth of certain bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials, such as polymers and resins, due to its ability to form stable cross-linked structures.
作用机制
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(4-hydroxyphenyl)thiourea varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. The compound also inhibits the proliferation of cancer cells by interfering with cell cycle progression.
Catalytic Activity: As a ligand, it forms stable complexes with metal ions, which can then act as catalysts in various organic transformations.
相似化合物的比较
1-(2,5-Dimethylphenyl)-3-(4-hydroxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(4-hydroxyphenyl)thiourea: Lacks the dimethyl substitution on the phenyl ring, which may affect its reactivity and biological activity.
1-(2,5-Dimethylphenyl)-3-phenylthiourea: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
1-(2,5-Dimethylphenyl)-3-(4-methoxyphenyl)thiourea: Contains a methoxy group instead of a hydroxyl group, which can alter its electronic properties and reactivity.
The unique combination of the 2,5-dimethylphenyl and 4-hydroxyphenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-hydroxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-3-4-11(2)14(9-10)17-15(19)16-12-5-7-13(18)8-6-12/h3-9,18H,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIMSBGFYXGHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5887897.png)
![2,6-DIMETHOXY-4-{[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]METHYL}PHENOL](/img/structure/B5887912.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B5887916.png)
![2-(3,4-dimethylphenoxy)-N-[(3-fluorophenyl)carbamothioyl]acetamide](/img/structure/B5887927.png)

![N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5887956.png)


![2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5887986.png)
![METHYL 4-({[4-(AMINOCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B5887994.png)


![2-{[(4-Chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B5888006.png)
